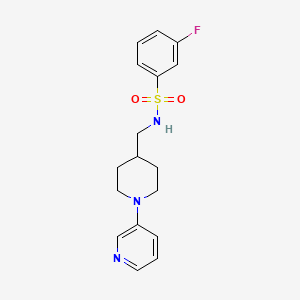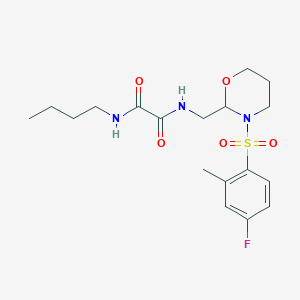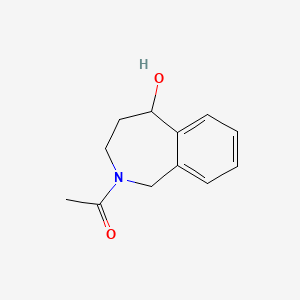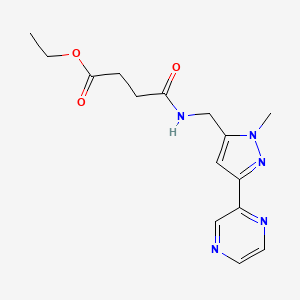![molecular formula C24H23N3O4 B2462654 rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid CAS No. 2138423-49-9](/img/structure/B2462654.png)
rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protection of Hydroxy-Groups
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of this compound, is used for protecting hydroxy-groups in synthetic chemistry. It is particularly notable for its compatibility with various acid- and base-labile protecting groups. This characteristic makes it useful in complex syntheses, such as the synthesis of nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).
Synthesis of Novel Compounds
- This compound is involved in the synthesis of novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. The structures of these novel compounds have been confirmed using various methods including IR and NMR, and their biological activity has been predicted (Kharchenko, Detistov, & Orlov, 2008).
Synthesis of Amino-Thiazole Carboxylic Acid
- The compound has been used to synthesize 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, a derivative that is obtained from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) (Le & Goodnow, 2004).
Development of Fluorescent Probes and Sensors
- Compounds derived from fluoren-9-ylmethoxycarbonyl have been utilized in the creation of fluorescent probes and sensors. For instance, a fluorenyl probe has been used for integrin imaging in biological systems (Morales et al., 2010).
Inhibitor Synthesis for Therapeutic Applications
- Derivatives of this compound have been used in the synthesis of inhibitors for therapeutic applications, such as in the treatment of influenza and cancer (Wang et al., 2001), (ヘンリー,ジェームズ, 2006).
Synthesis of Polymeric Materials
- The fluorene moiety has been used in the synthesis of new polyamides, exhibiting properties like high glass transition temperatures and stability, making them suitable for various industrial applications (Hsiao, Yang, & Lin, 1999).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group of 1-methylimidazole, followed by the coupling of the protected amine with the carboxylic acid group of (3S,4S)-4-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "(3S,4S)-4-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid", "1-methylimidazole", "9H-Fluorene-9-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of 1-methylimidazole", "1-methylimidazole is dissolved in DMF and treated with tert-butyloxycarbonyl chloride (BOC-Cl) and DIPEA. The reaction mixture is stirred at room temperature for 2 hours, and the resulting product is purified by column chromatography to yield the protected amine intermediate.", "Step 2: Coupling of protected amine with carboxylic acid", "The protected amine intermediate is dissolved in DMF and treated with (3S,4S)-4-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, DCC, and DIPEA. The reaction mixture is stirred at room temperature for 24 hours, and the resulting product is purified by column chromatography to yield the coupled intermediate.", "Step 3: Deprotection of intermediate", "The coupled intermediate is dissolved in methanol and treated with acetic acid and sodium bicarbonate. The reaction mixture is stirred at room temperature for 2 hours, and the resulting product is purified by column chromatography to yield the final product, (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid." ] } | |
CAS番号 |
2138423-49-9 |
分子式 |
C24H23N3O4 |
分子量 |
417.5 g/mol |
IUPAC名 |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C24H23N3O4/c1-26-12-22(25-14-26)19-10-27(11-20(19)23(28)29)24(30)31-13-21-17-8-4-2-6-15(17)16-7-3-5-9-18(16)21/h2-9,12,14,19-21H,10-11,13H2,1H3,(H,28,29) |
InChIキー |
CRJANCMYFCWZSH-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
CN1C=C(N=C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2462571.png)


![(4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2462575.png)
![3-{[acetyl(phenyl)amino]methyl}-N-(5-chloro-2-methoxyphenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2462578.png)
![1-[2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2462580.png)

![4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2462583.png)
![8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2462586.png)


![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide](/img/structure/B2462591.png)
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2462592.png)
